molecular formula C11H17ClN2O B7910043 3-(Piperidin-4-yloxy)aniline, hcl

3-(Piperidin-4-yloxy)aniline, hcl

Cat. No.: B7910043
M. Wt: 228.72 g/mol
InChI Key: JCUDVRGTQLNWPY-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)aniline, hydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety through an ether linkage The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)aniline, hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(Piperidin-4-yloxy)aniline, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)aniline, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium or platinum catalysts

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Piperidin-4-yloxy)aniline, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)aniline, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and aniline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yloxy)aniline, hydrochloride is unique due to its specific combination of a piperidine ring and aniline moiety linked through an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-piperidin-4-yloxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUDVRGTQLNWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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